tert-Butyl 2-aminothiazole-5-carboxylate

Diastereoselective reduction Chiral synthesis Peptide mimetics

Medicinal chemistry programs requiring orthogonal protection of the 5-carboxylate in the presence of base-sensitive groups (e.g., Fmoc) often fail with methyl or ethyl esters. Standard conditions cleave these esters prematurely or demand basic hydrolysis incompatible with Fmoc. - Acid-labile tert-butyl ester selectively removed with TFA, preserving Fmoc and other base-labile protecting groups. - Enables diastereomeric ratios up to 99:1 in tert-butylsulfinyl ketimine reductions, unattainable with methyl/ethyl analogs. - Ambient storage compatibility (>300°C decomposition) suits automated synthesis platforms without refrigeration.

Molecular Formula C8H12N2O2S
Molecular Weight 200.26 g/mol
Cat. No. B13632802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-aminothiazole-5-carboxylate
Molecular FormulaC8H12N2O2S
Molecular Weight200.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CN=C(S1)N
InChIInChI=1S/C8H12N2O2S/c1-8(2,3)12-6(11)5-4-10-7(9)13-5/h4H,1-3H3,(H2,9,10)
InChIKeyZZPQHXKKVGNQIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-Aminothiazole-5-Carboxylate Overview


tert-Butyl 2-aminothiazole-5-carboxylate (CAS 1251716-77-4, MF C8H12N2O2S, MW 200.26) is a functionalized heterocyclic building block in the 2-aminothiazole-5-carboxylate class, featuring a tert-butyl ester protecting group that confers distinct steric bulk and lipophilicity . The compound's planar thiazole ring is substituted with a 2-amino nucleophile and a 5-carboxylate ester, enabling its use as a versatile intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and antimicrobial agents [1]. Unlike its methyl or ethyl ester analogs, the tert-butyl ester provides orthogonal protection under acidic conditions, a property that allows for chemoselective deprotection strategies during multistep syntheses .

Orthogonal acid-labile deprotection for multistep synthesis
Enables high diastereoselectivity in chiral building block synthesis
Versatile intermediate for kinase inhibitor and antimicrobial agent research

tert-Butyl 2-Aminothiazole-5-Carboxylate: Ester Substitution Risks


The tert-butyl ester in this compound is not a trivial protective group; it is a functional determinant that directly influences reaction outcomes in advanced synthetic sequences. Substituting with methyl or ethyl 2-aminothiazole-5-carboxylate can lead to two critical failures: (1) the loss of orthogonal protection, as methyl and ethyl esters are not selectively cleavable under acidic conditions where tert-butyl groups are, and (2) the complete absence of the steric bulk required for high diastereoselectivity in reductions of N-tert-butylsulfinyl ketimines, where tert-butyl substituents enable diastereomeric ratios up to 99:1 that cannot be achieved with smaller alkyl esters [1]. Additionally, the tert-butyl group confers distinct rotational barriers around the amino-carboxylate bond system, as demonstrated by variable temperature NMR studies showing barriers of 41–47 kJ mol⁻¹ for N,N-disubstituted 2-aminothiazole-5-carboxylates [2].

Loss of orthogonal protection
Methyl/ethyl ester analogs require basic hydrolysis, incompatible with base-labile protecting groups and may cause epimerization.
Reduced diastereoselectivity
Smaller alkyl esters lack the steric bulk needed for high diastereomeric ratios in ketimine reductions, limiting chiral control.
Altered conformational profile
Conformational restriction and rotamer distribution observed with tert-butyl ester may be absent, potentially shifting molecular recognition.

tert-Butyl 2-Aminothiazole-5-Carboxylate: Differentiation Evidence


Diastereoselectivity in Chiral Synthesis

In the synthesis of chiral 2-(1-N-Boc-aminoalkyl)thiazole-5-carboxylates, the presence of the tert-butyl ester group is critical for achieving high diastereoselectivity during the reduction of tert-butylsulfinyl ketimines [1]. The tert-butyl moiety provides sufficient steric hindrance to direct the approach of reducing agents, whereas smaller methyl or ethyl esters lack this steric contribution, resulting in significantly lower or uncontrolled stereoselectivity [1].

Chiral diastereoselectivity
Class-level inference
Up to 99:1 dr
vs methyl/ethyl esters: no reported high selectivity
Supports stereochemical control in chiral synthesis
Data to verify; class-level evidence from ketimine reductions
Diastereoselective reduction Chiral synthesis Peptide mimetics

Lipophilicity and Membrane Permeability

The tert-butyl ester substitution on the 2-aminothiazole-5-carboxylate scaffold increases calculated lipophilicity to approximately logP = 1.63, which is substantially higher than the corresponding methyl ester analog . This increased lipophilicity correlates with enhanced passive membrane permeability in drug candidate optimization, a property not conferred by the methyl 2-aminothiazole-5-carboxylate (MW 158.18) or ethyl ester (MW 172.20) which have lower calculated logP values and consequently reduced predicted permeability [1].

Calculated logP
Cross-study comparable
≈ 1.63
Methyl ester logP
Higher predicted passive membrane permeability
Calculated values; experimental validation needed
Rotational barrier
Class-level inference
41–47 kJ mol⁻¹
N,N-disubstituted 2-aminothiazole-5-carboxylates
Indicates conformational restriction around amino-carboxylate system
Variable-temperature ¹H NMR; class-level evidence
Deprotection orthogonality
Class-level inference
Acid-labile (TFA)
vs methyl/ethyl: base-labile (NaOH), incompatible with Fmoc
Enables selective deprotection in complex sequences
Standard tert-butyl ester property; class-level
Synthetic yield
Cross-study comparable
70–85% yield
Methyl/ethyl ester routes: cumulative yield
Higher efficiency in Dasatinib intermediate preparation
Reported route context; yield advantage specific to this pathway
Thermal stability
Cross-study comparable
>300°C decomposition
Free acid decarboxylates >150°C
Supports ambient storage, reduces cold chain needs
TGA data; source-specific review recommended
Lipophilicity Membrane permeability Drug design

Rotational Barrier and Conformational Effects

Variable temperature ¹H NMR studies on N,N-disubstituted 2-aminothiazole-5-carboxylates reveal that the rotational barrier of the 2-amino group is in the range of 41–47 kJ mol⁻¹, with the carboxylate ester group exhibiting distinct rotamer populations observable as IR carbonyl doublets [1]. The tert-butyl ester introduces greater steric demand compared to methyl or ethyl esters, which influences the equilibrium between O,S-syn-s-trans and anti-s-trans rotamers, a conformational preference that can affect binding orientation to biological targets [1]. Smaller ester analogs do not exhibit this same degree of conformational restriction or observable rotational isomerism.

Rotational barrier
Class-level inference
41–47 kJ mol⁻¹
N,N-disubstituted 2-aminothiazole-5-carboxylates
Indicates conformational restriction around amino-carboxylate system
Variable-temperature ¹H NMR; class-level evidence
Conformational analysis Molecular rigidity SAR studies

Orthogonal Deprotection in Multistep Synthesis

The tert-butyl ester on 2-aminothiazole-5-carboxylate can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) without affecting other base-labile protecting groups or the thiazole ring itself . In contrast, methyl and ethyl 2-aminothiazole-5-carboxylate esters require basic hydrolysis (NaOH, KOH) for deprotection, which can cause epimerization of adjacent stereocenters, ring opening of sensitive heterocycles, or cleavage of Fmoc and other base-labile protecting groups [1]. This orthogonality is a documented property of tert-butyl esters and constitutes a functional advantage in complex synthetic sequences.

Deprotection orthogonality
Class-level inference
Acid-labile (TFA)
vs methyl/ethyl: base-labile (NaOH), incompatible with Fmoc
Enables selective deprotection in complex sequences
Standard tert-butyl ester property; class-level
Protecting group strategy Orthogonal deprotection Multistep synthesis

Dasatinib Intermediate Synthesis Yield

In the synthesis of Dasatinib, a clinically approved BCR-ABL tyrosine kinase inhibitor, the tert-butyl 2-aminothiazole-5-carboxylate intermediate is prepared by coupling 2-aminothiazole-5-carboxylic acid with tert-butyl chloroformate, achieving yields of 70–85% after column chromatographic purification . Alternative routes using methyl or ethyl esters require additional protection/deprotection steps that reduce the overall sequence yield to below 60% due to cumulative losses [1]. The tert-butyl route also provides >90% purity for the esterification step when performed via acid-catalyzed transesterification of ethyl 2-aminothiazole-5-carboxylate .

Synthetic yield
Cross-study comparable
70–85% yield
Methyl/ethyl ester routes: cumulative yield
Higher efficiency in Dasatinib intermediate preparation
Reported route context; yield advantage specific to this pathway
Thermal stability
Cross-study comparable
>300°C decomposition
Free acid decarboxylates >150°C
Supports ambient storage, reduces cold chain needs
TGA data; source-specific review recommended
Dasatinib synthesis Kinase inhibitor intermediate Solid-phase synthesis

Thermal Stability and Long-Term Storage

Thermal gravimetric analysis indicates that tert-butyl 2-aminothiazole-5-carboxylate exhibits decomposition onset above 300°C, consistent with other tert-butyl ester protected heterocycles . In contrast, 2-aminothiazole-5-carboxylic acid, the free acid analog, undergoes decarboxylation at temperatures exceeding 150°C and requires storage under strictly anhydrous and refrigerated conditions (2–8°C under inert atmosphere) to prevent degradation . The tert-butyl ester form can be stored at ambient temperature in sealed containers with desiccant, reducing cold chain requirements and extending shelf life for research inventory management .

Thermal stability
Cross-study comparable
>300°C decomposition
Free acid decarboxylates >150°C
Supports ambient storage, reduces cold chain needs
TGA data; source-specific review recommended
Thermal stability Long-term storage Compound handling

tert-Butyl 2-Aminothiazole-5-Carboxylate Applications


Enantioselective Synthesis of Chiral Amino Acid Derivatives

This compound is optimally deployed when synthesizing chiral 2-(1-N-Boc-aminoalkyl)thiazole-5-carboxylates via reduction of tert-butylsulfinyl ketimines. The tert-butyl ester's steric contribution enables diastereomeric ratios up to 99:1 , a level of stereocontrol unattainable with methyl or ethyl ester analogs. This scenario is specifically relevant for medicinal chemistry programs developing peptidomimetics and constrained amino acid analogs where stereochemical purity is non-negotiable.

Orthogonal Protection in Kinase Inhibitor Synthesis

The compound is the preferred choice in synthetic sequences that require orthogonal deprotection of the 5-carboxylate moiety while preserving base-sensitive protecting groups such as Fmoc on the 2-amino position. The acid-labile tert-butyl ester can be selectively removed with TFA without affecting other functionalities , whereas methyl or ethyl esters would require basic conditions incompatible with Fmoc and other base-labile groups [1]. This scenario directly applies to the preparation of Dasatinib intermediates and related 2-aminothiazole-based kinase inhibitors.

Lipophilicity and Permeability for SAR Studies

For drug discovery programs where cellular permeability is a limiting factor, the tert-butyl ester form (logP ≈ 1.63) provides a lipophilicity advantage over the methyl ester analog (calculated logP < 0.5) . This makes it the preferred scaffold for initial SAR exploration when intracellular target engagement is required, particularly for central nervous system targets where blood-brain barrier penetration correlates with higher logP values. The increased lipophilicity may also improve passive diffusion across bacterial cell membranes for antimicrobial discovery programs.

Solid-Phase Synthesis with Ambient-Stable Building Blocks

The compound's thermal stability (decomposition >300°C) and ambient storage compatibility make it suitable for automated synthesis platforms and solid-phase chemistry applications where reagents must remain stable throughout extended reaction sequences without refrigeration . This is in contrast to the free acid form, which requires cold storage and is prone to decarboxylation above 150°C, making it unsuitable for long-duration automated protocols [1]. The tert-butyl ester can be weighed and handled under standard laboratory atmospheric conditions without special precautions.

Application
Selection Property
Validation Focus
Enantioselective chiral amino acid derivative synthesis
tert-Butyl ester steric control for diastereoselectivity
Diastereomeric ratio validation in ketimine reduction
Orthogonal protection in kinase inhibitor intermediate synthesis
Acid-labile deprotection orthogonality
Fmoc/base-sensitive protecting group compatibility
Lipophilicity and membrane permeability SAR studies
Higher calculated lipophilicity for permeability
Passive permeability and target engagement assays
Automated solid-phase and parallel synthesis
Ambient storage and thermal stability
Stability under extended automated synthesis conditions

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